molecular formula C6H13O9P B3062771 alpha-D-mannose 6-phosphate CAS No. 40436-60-0

alpha-D-mannose 6-phosphate

Cat. No. B3062771
CAS RN: 40436-60-0
M. Wt: 260.14 g/mol
InChI Key: NBSCHQHZLSJFNQ-PQMKYFCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-D-mannose 6-phosphate is the alpha-anomer of D-mannose 6-phosphate. It has a role as an epitope. It derives from a beta-D-mannose. It is a conjugate acid of an alpha-D-mannose 6-phosphate(2-).

Scientific Research Applications

Role in Lysosomal Enzyme Transport

Alpha-D-mannose 6-phosphate (M6P) plays a critical role in the transport of newly synthesized lysosomal enzymes. Shepherd et al. (1984) demonstrated the presence of functional mannose phosphate receptors in macrophages, which are key in recognizing M6P units. These receptors are distinct from mannose receptors and are involved in both surface and intracellular transport of lysosomal enzymes (Shepherd, Freeze, Miller, & Stahl, 1984).

Implications in Genetic Disorders

M6P has been studied in the context of genetic disorders such as I-cell disease and pseudo-Hurler polydystrophy. Dicioccio and Miller (1993) found that phosphorylation of alpha-L-fucosidase in lymphoid cells from patients with these disorders lacked M6P, suggesting a mannose 6-phosphate-independent mechanism for directing this enzyme to lysosomes (DiCioccio & Miller, 1993).

Enzyme Replacement Therapy

M6P is significant in enzyme replacement therapy for lysosomal storage disorders. Van der Ploeg et al. (1991) observed that phosphorylated acid alpha-glucosidase containing M6P residues, when administered intravenously, was effectively taken up by heart and skeletal muscle tissues, which are major target organs in glycogenosis type II (van der Ploeg et al., 1991).

Phosphorylation Mechanisms

Understanding the phosphorylation mechanisms involving M6P is also a key research area. Reitman and Kornfeld (1981) described an enzyme responsible for the donation of N-acetylglucosamine 1-phosphate to mannose residues of newly synthesized lysosomal enzymes, highlighting the role of M6P in lysosomal enzyme targeting (Reitman & Kornfeld, 1981).

Therapeutic Potential

M6P's therapeutic potential has been explored, such as in the production of l-Ribose using M6P isomerase from Bacillus subtilis, as described by Yeom et al. (2009). This research highlights the enzymatic specificity of M6P isomerase and its potential application in pharmaceutical compound production (Yeom, Ji, Kim, Park, & Oh, 2009).

properties

CAS RN

40436-60-0

Product Name

alpha-D-mannose 6-phosphate

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6+/m1/s1

InChI Key

NBSCHQHZLSJFNQ-PQMKYFCFSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)OP(=O)(O)O

SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O

Other CAS RN

40436-60-0

synonyms

mannose-6-phosphate
mannose-6-phosphate dilithium salt
mannose-6-phosphate disodium salt
mannose-6-phosphate sodium salt, (D)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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